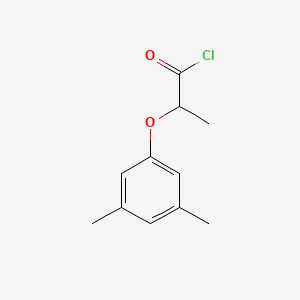
(4-Fluor-2-(Trifluormethyl)phenyl)hydrazinhydrochlorid
Übersicht
Beschreibung
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF4N2 and its molecular weight is 230.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“(4-Fluor-2-(Trifluormethyl)phenyl)hydrazinhydrochlorid” ist ein wichtiger Ausgangsstoff für die organische Synthese . Es kann an verschiedenen Reaktionen teilnehmen, um neue Verbindungen zu bilden, die zur Entwicklung neuartiger Materialien und Pharmazeutika beitragen.
Pharmazeutika
Diese Verbindung spielt eine bedeutende Rolle in der pharmazeutischen Industrie . Es kann als Zwischenprodukt bei der Synthese verschiedener Medikamente verwendet werden und trägt so zur Entwicklung neuer Behandlungen und Therapien bei.
Pflanzenschutzmittel
“this compound” wird im Bereich der Pflanzenschutzmittel als Zwischenprodukt bei der Synthese verschiedener Pestizide verwendet . Dies trägt zur Entwicklung effektiverer und umweltfreundlicherer Schädlingsbekämpfungslösungen bei.
Farbstoffe
Diese Verbindung wird auch in der Farbstoffindustrie eingesetzt . Es kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Farbstoffe verwendet werden, was zur Produktion neuer Farben beiträgt und die Qualität bestehender Farben verbessert.
Reduktion und Funktionalisierung von Graphenoxid
“this compound” kann als phenylhydrazinbasiertes Reduktionsmittel, das Fluoratome enthält, an der einstufigen Reduktion und Funktionalisierung von Graphenoxid teilnehmen . Dieser Prozess ist entscheidend für die Produktion von Graphen, einem Material mit zahlreichen potenziellen Anwendungen in der Elektronik, Photonik und anderen Bereichen.
Synthese von 2-Iod-9-Trifluormethyl-Paullone
Diese Verbindung kann für die Synthese von 2-Iod-9-Trifluormethyl-Paullone verwendet werden . Dieses Molekül ist in der medizinischen Chemie von Interesse aufgrund seiner potenziellen biologischen Aktivitäten.
Wirkmechanismus
Mode of Action
It is known that hydrazine derivatives can participate as reductants in various chemical reactions .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the reduction and functionalization of graphene oxide , but the relevance of this to biological systems is unclear.
Biochemische Analyse
Biochemical Properties
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to changes in their structure and function.
Cellular Effects
The effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health and function . Additionally, its role in the reduction and functionalization of graphene oxide suggests it may influence cellular processes related to oxidative stress and redox balance .
Molecular Mechanism
At the molecular level, (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in the reduction and functionalization of graphene oxide indicates its potential to interact with various biomolecules, altering their activity and function . These interactions may involve the formation of covalent bonds, leading to changes in the structure and function of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is typically stored at room temperature or in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as its use in organic synthesis and pharmaceuticals . At higher doses, it may cause toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the reduction and functionalization of graphene oxide suggests it may participate in metabolic pathways related to oxidative stress and redox balance . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules may also affect its transport and distribution, leading to changes in its activity and function.
Subcellular Localization
The subcellular localization of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its role in the reduction and functionalization of graphene oxide suggests it may localize to areas of the cell involved in oxidative stress and redox balance .
Eigenschaften
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZKXJBQIKMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660166 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-21-1 | |
| Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)




